5-Chloropyridine-3-sulfinic acid
Description
5-Chloropyridine-3-sulfinic acid (C₅H₄ClNO₂S) is a pyridine derivative featuring a chlorine atom at the 5-position and a sulfinic acid (-SO₂H) group at the 3-position of the aromatic ring. Pyridine derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or catalysts .
Properties
Molecular Formula |
C5H4ClNO2S |
|---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
5-chloropyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9) |
InChI Key |
IPEBYTVYEONXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyridine-3-sulfinic acid typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the diazotization of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group to form pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the sulfinic acid .
Industrial Production Methods: Industrial production methods for pyridine-3-sulfonic acids often involve the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by replacement of the chlorine atom with a sulfo group . This process can be scaled up for large-scale production, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or catalysts like palladium.
Major Products:
Oxidation: 5-Chloropyridine-3-sulfonic acid.
Reduction: 5-Chloropyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloropyridine-3-sulfinic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme inhibition and as a building block for the synthesis of bioactive molecules .
Mechanism of Action
The mechanism of action of 5-Chloropyridine-3-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between 5-chloropyridine-3-sulfinic acid and related pyridine derivatives:
Reactivity and Acidity
- Sulfinic Acid vs. Sulfonic Acid : The sulfinic acid group (-SO₂H) is less acidic (pKa ~1–2) compared to sulfonic acid (-SO₃H, pKa ~-6). This makes sulfinic acids more suitable for reactions requiring milder acidity, such as coordination chemistry or redox catalysis. In contrast, sulfonic acids are preferred in detergents and APIs due to their high solubility and stability .
- Sulfonyl Chloride Reactivity : 5-Chloropyridine-3-sulfonyl chloride acts as a reactive intermediate for synthesizing sulfonamides (e.g., antibiotics) via nucleophilic substitution. Its chlorine atom and sulfonyl group enhance electrophilicity, enabling facile reactions with amines .
- Substituent Effects : Bromine in 5-bromo-3-pyridinesulfonic acid is a better leaving group than chlorine, favoring nucleophilic aromatic substitution. Conversely, nitro and methoxy groups in 5-chloro-2-methoxy-3-nitropyridine increase electron-withdrawing and directing effects, altering regioselectivity in further functionalization .
Biological Activity
5-Chloropyridine-3-sulfinic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
5-Chloropyridine-3-sulfinic acid is characterized by the presence of a chlorine atom at the 5-position and a sulfinic acid group at the 3-position of the pyridine ring. This structural configuration contributes to its unique biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C5H5ClN2O2S |
| Molecular Weight | 188.62 g/mol |
| Solubility | Soluble in water |
| pKa | Varies with concentration |
The primary mode of action for 5-Chloropyridine-3-sulfinic acid involves its role as an inhibitor of specific enzymes. It has been shown to interact with:
- Dihydropteroate synthetase : This enzyme is crucial for folic acid synthesis in bacteria, and its inhibition leads to bacterial growth suppression.
- Topoisomerase II : Inhibition of this enzyme affects DNA replication and cell division, making it a potential candidate for anticancer therapies.
Antibacterial Activity
Research indicates that 5-Chloropyridine-3-sulfinic acid exhibits significant antibacterial properties. It has demonstrated effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The compound acts as a competitive inhibitor, disrupting the folate synthesis pathway, which is essential for bacterial growth.
Anticancer Potential
Studies have reported that this compound can inhibit the proliferation of certain cancer cell lines. The mechanisms involved include:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression through topoisomerase inhibition.
In vitro studies have shown dose-dependent effects, where higher concentrations lead to increased cytotoxicity against cancer cells .
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in Molecular Microbiology demonstrated that 5-Chloropyridine-3-sulfinic acid effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant pathogens.
- Cancer Cell Line Studies : Research published in Cancer Research highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This positions it as a promising candidate for further development in cancer therapy.
- Mechanistic Insights : A detailed biochemical analysis indicated that 5-Chloropyridine-3-sulfinic acid alters gene expression profiles related to cell survival and proliferation, providing insights into its multifaceted biological activity .
Metabolic Pathways
The metabolism of 5-Chloropyridine-3-sulfinic acid involves oxidation processes mediated by flavin-dependent monooxygenases. These enzymes play a crucial role in the detoxification and degradation pathways, impacting the compound's bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
